1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is a β-diketone derivative characterized by a bromine atom at the 3-position of the phenyl ring and a trifluoromethyl group at the 4-position of the diketone backbone. This compound belongs to a broader class of fluorinated β-diketones, which are widely used as ligands in coordination chemistry, intermediates in organic synthesis, and precursors for functional materials .
Properties
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKDRDJPDRKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655694 | |
| Record name | 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-64-6 | |
| Record name | 1-(3-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23975-64-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Condensation Reactions: The dione moiety can undergo condensation reactions with various nucleophiles, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used for nucleophilic substitution reactions.
Condensation Reactions: Reagents such as hydrazine, hydroxylamine, and primary amines are used for condensation reactions.
Major Products
The major products formed from these reactions include substituted aromatic compounds, heterocyclic compounds, and various derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an excellent precursor for various chemical transformations.
Key Reactions
- Condensation Reactions : The compound can undergo condensation reactions to form more complex molecules. For example, it can react with amines to produce substituted diketones.
- Fluorination Reactions : The presence of trifluoroacetyl groups allows for selective fluorination, which is valuable in synthesizing fluorinated pharmaceuticals.
Medicinal Chemistry
The compound's structural features make it a candidate for developing new pharmaceuticals. Its bromophenyl moiety can enhance biological activity and selectivity.
Case Studies
- Anticancer Agents : Research indicates that derivatives of 1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione exhibit cytotoxic effects against various cancer cell lines. These derivatives are being explored for their potential to inhibit tumor growth by interfering with specific cellular pathways.
- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections .
Material Science
The compound's unique properties allow it to be utilized in material science applications.
Applications
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance the thermal and chemical stability of the resulting materials.
- Coatings and Films : Due to its hydrophobic nature imparted by the trifluoromethyl groups, it is suitable for developing water-repellent coatings.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Enhanced reactivity due to trifluoromethyl group |
| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential for selective biological activity |
| Material Science | Development of fluorinated polymers | Improved thermal and chemical stability |
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with various molecular targets and pathways. The bromophenyl group can interact with biological macromolecules through hydrophobic interactions and halogen bonding. The trifluorobutane-1,3-dione moiety can participate in keto-enol tautomerism, which can influence its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Table 1: Substituent-Specific Properties
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, F) : Halogens increase electrophilicity at the diketone carbonyl groups, facilitating coordination to metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic or magnetic materials . Bromine’s larger atomic radius compared to chlorine or fluorine introduces steric hindrance, which can alter reaction kinetics in cross-coupling processes .
- Electron-Donating Groups (CH₃) : Methyl groups improve solubility in organic solvents and are advantageous in sol-gel applications, as seen in 1-(4-methylphenyl) analogs used for functionalized matrix materials .
- Heterocyclic Substituents (Furyl) : Furyl-substituted derivatives exhibit unique π-conjugation properties, making them suitable for synthesizing heterocyclic compounds like trifluoromethylpyrimidines .
Key Observations :
- Claisen Condensation : Widely used for aryl-substituted β-diketones, requiring strong bases like NaH or DBN .
- Catalytic Methods : Co(I)Pce catalysts enable efficient HBr elimination for halogenated derivatives, offering high yields under mild conditions .
- Heterocyclic Derivatives : Cyclocondensation with amidines is critical for integrating furyl or thienyl groups into the diketone backbone .
Key Observations :
- MOFs and Magnetic Materials : Bromine-substituted derivatives facilitate strong π-d interactions in Cu²⁺ or Co²⁺ complexes, critical for designing molecular magnets .
- Drug Synthesis : The 4-methylphenyl analog is a key intermediate in Celecoxib production, leveraging the stability of the trifluoromethyl group .
- Sol-Gel Applications : Triethoxysilyl-substituted analogs integrate into silica matrices, enabling sensor and catalyst immobilization .
Biological Activity
1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 23975-64-6) is a compound of interest due to its unique chemical structure and potential biological activities. This compound is characterized by a bromophenyl group and trifluoromethyl substituents, which may influence its reactivity and interactions in biological systems. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6BrF3O2
- Molecular Weight : 295.06 g/mol
- IUPAC Name : 1-(3-bromophenyl)-4,4,4-trifluorobutane-1,3-dione
- Purity : 95%
Synthesis
The synthesis of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of bromophenyl derivatives with trifluoroacetylacetone under controlled conditions. Various methods have been reported in the literature for the synthesis of similar diketones which may serve as intermediates in pharmaceutical applications .
The biological activity of 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione can be attributed to its ability to interact with various biological targets. Diketones are known to exhibit a range of biological effects including:
- Antimicrobial Activity : Some diketones have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Properties : Research indicates that diketones can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and the activation of caspases . The trifluoromethyl group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.
Case Studies
Several studies have investigated the biological effects of related compounds. For instance:
- Antimicrobial Screening : A study evaluating the antimicrobial properties of various diketones found that certain structural modifications significantly enhanced their efficacy against bacterial strains . While specific data on 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is limited, its structural analogs suggest potential effectiveness.
- Cytotoxicity Assays : In vitro assays have shown that diketones can exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction .
Data Table: Biological Activities of Diketones
Q & A
Q. What are the established synthetic methods for preparing 1-(3-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione?
The compound is synthesized via Claisen condensation using Meldrum's acid and aryl substrates. A reported method involves reacting 3-bromophenyl acetic acid derivatives with trifluoroacetylating agents under controlled conditions (e.g., using N,N-diisopropylethylamine in DMAc at 40–50°C). Yields up to 90% are achieved through phase separation with ethyl acetate/water mixtures and careful temperature control during reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR to confirm diketone structure and substituent positions (e.g., trifluoromethyl and bromophenyl groups).
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds influencing crystal packing) .
- IR spectroscopy to identify carbonyl stretching vibrations (1650–1750 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
Follow OSHA protocols for halogenated aromatics:
Q. What are the key purity indicators during synthesis?
Monitor via:
Q. How should researchers store this compound long-term?
Store under argon in amber glass at -20°C with desiccant packs. Conduct quarterly HPLC checks to detect degradation (e.g., enol form at 4.2 min or hydrolysis products at 6.8 min) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields?
Yield variations arise from:
- Starting material purity (e.g., brominated precursor quality).
- Reaction time optimization (extended aging at 70°C improves conversion).
- Workup procedures (controlled pH adjustment during bicarbonate quench prevents decomposition). Compare solvent systems (DMAc vs. DMF) and catalytic additives (e.g., DMAP) systematically .
Q. What strategies optimize crystal growth for X-ray diffraction studies?
Recrystallize from toluene/hexane (4:1 v/v) at 0.5°C/min cooling rates. Slow solvent evaporation in sealed chambers with molecular sieves enhances ordered packing via weak C–H···O interactions (2.5–3.0 Å) .
Q. How does the electron-withdrawing bromophenyl group influence reactivity?
The meta-bromo substituent increases electrophilicity at carbonyls, accelerating nucleophilic attacks (e.g., Grignard reactions show 2–3× higher rate constants in THF at 25°C vs. non-halogenated analogs). Compare with para-substituted derivatives to isolate electronic vs. steric effects .
Q. How can researchers confirm the stability of the diketone form under various conditions?
Conduct:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
